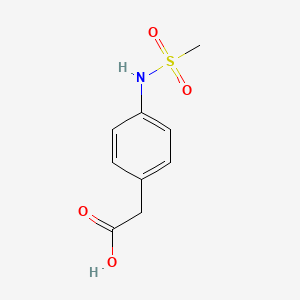

4-(Methylsulphonylamino)phenylacetic acid

Vue d'ensemble

Description

4-(Methylsulphonylamino)phenylacetic acid is an organic compound with the molecular formula C9H11NO4S. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a phenylacetic acid moiety substituted with a methylsulphonylamino group, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulphonylamino)phenylacetic acid typically involves the reaction of 4-aminophenylacetic acid with methanesulfonyl chloride. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under basic conditions, usually with sodium hydroxide. The mixture is then acidified with hydrochloric acid, followed by extraction with ethyl acetate to isolate the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Methylsulphonylamino)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino-substituted phenylacetic acids.

Substitution: Nitro or halogen-substituted phenylacetic acids.

Applications De Recherche Scientifique

Pain Management and Inflammation Reduction

Research indicates that 4-(Methylsulphonylamino)phenylacetic acid may serve as a metabolically stable analog of resiniferatoxin. This suggests its potential role in targeting transient receptor potential vanilloid 1 channels, which are involved in pain signaling pathways. Studies have shown that it can modulate pain responses effectively without the adverse side effects typically associated with conventional analgesics .

Enzyme Activation

A study highlighted its role as an activator of glucose-6-phosphate dehydrogenase (G6PD), an enzyme crucial for cellular metabolism. The compound demonstrated significant activation potential, which could be beneficial for patients with G6PD deficiency, a condition that can lead to hemolytic anemia under certain stressors . The activation percentages observed were notably high, indicating its efficacy as a therapeutic agent in managing G6PD-related disorders .

Synthetic Pathways

Several synthetic routes have been developed for the preparation of this compound, emphasizing its accessibility for research and industrial applications. The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-(Methylsulphonylamino)phenylacetic acid involves its interaction with specific molecular targets. In the context of its anti-inflammatory properties, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its catalytic activity.

Comparaison Avec Des Composés Similaires

4-(Methylsulphonylamino)phenylacetic acid can be compared with other phenylacetic acid derivatives, such as:

4-Aminophenylacetic acid: Lacks the methylsulphonylamino group, resulting in different chemical properties and reactivity.

4-Nitrophenylacetic acid: Contains a nitro group instead of a methylsulphonylamino group, leading to distinct reactivity patterns.

4-Hydroxyphenylacetic acid: Features a hydroxyl group, which imparts different solubility and reactivity characteristics.

The uniqueness of this compound lies in its methylsulphonylamino group, which provides specific chemical reactivity and potential biological activities not observed in its analogs.

Activité Biologique

4-(Methylsulphonylamino)phenylacetic acid, also known by its CAS number 56205-88-0, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biochemical pathways, and clinical implications based on diverse research findings.

The biological activity of this compound primarily involves its interaction with various enzymes and signaling pathways. Notably, it has been shown to activate glucose-6-phosphate dehydrogenase (G6PD), an enzyme crucial for cellular metabolism and antioxidant defense.

Target Enzymes

- Glucose-6-Phosphate Dehydrogenase (G6PD) : This enzyme plays a vital role in the pentose phosphate pathway, influencing cellular redox status and providing NADPH for biosynthetic reactions. Studies indicate that this compound can enhance G6PD activity significantly, as demonstrated in vitro where it achieved up to 184% activation at optimal concentrations .

Biochemical Pathways

The compound's interaction with G6PD affects several metabolic pathways:

- Pentose Phosphate Pathway : By activating G6PD, the compound promotes the generation of NADPH, essential for reductive biosynthesis and maintaining cellular redox balance.

- Antioxidant Defense : Increased G6PD activity contributes to enhanced cellular protection against oxidative stress, which is particularly beneficial in conditions associated with oxidative damage.

Research Findings and Case Studies

Several studies have documented the effects of this compound:

- G6PD Activation Study : A study purified G6PD from human erythrocytes and assessed the activatory potential of this compound. It was found that at low concentrations, the compound significantly increased enzyme activity, highlighting its potential therapeutic role in managing G6PD deficiency disorders .

- Pain Management : Research indicates that this compound exhibits notable analgesic properties, suggesting its utility in pain management therapies. Its mechanism may involve inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

- Antimicrobial Activity : Preliminary studies have suggested that derivatives of this compound possess antimicrobial properties. The structural modifications can lead to varying degrees of potency against different pathogens .

Data Tables

Propriétés

IUPAC Name |

2-[4-(methanesulfonamido)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-15(13,14)10-8-4-2-7(3-5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTWMOUDEJBNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378766 | |

| Record name | {4-[(Methanesulfonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56205-88-0 | |

| Record name | {4-[(Methanesulfonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.